

A Technical Guide to the Physical and Chemical Properties of 1-Ethoxypropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl propyl ether*

Cat. No.: B1330382

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-ethoxypropane (also known as **ethyl propyl ether**), a simple aliphatic ether. It details the core physical and chemical properties, including quantitative data presented in tabular format for clarity. This guide also outlines detailed experimental protocols for its synthesis, purification, and analysis, and discusses its key chemical reactions. Visual diagrams generated using Graphviz are provided to illustrate reaction pathways and experimental workflows, offering a clear and concise reference for laboratory professionals.

Core Physical Properties

1-Ethoxypropane is a colorless liquid characterized by a distinct ether-like odor.^[1] It is less dense than water and its vapors are heavier than air.^[1] The physical state at standard temperature and pressure is liquid, although one source describes it as a solid, which may refer to its state at lower temperatures given its very low melting point.^[2]

Table 1: Quantitative Physical and Chemical Properties of 1-Ethoxypropane

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₂ O	[1][3]
Molecular Weight	88.15 g/mol	[1][4]
CAS Number	628-32-0	[1][3]
Appearance	Colorless liquid with an ether-like odor	[1]
Density	0.739 g/mL	[5]
Melting Point	-127 °C (-196.6 °F)	[5]
Boiling Point	55 °C (131 °F)	[5]
62 °C (143.6 °F)	[6]	
Flash Point	< -20 °C (< -4 °F)	[1]
-18.6 ± 5.7 °C (Calculated)	[4]	
Solubility in Water	Sparingly soluble (20 g/L at 25 °C)	[4]
Refractive Index	1.369	[5]
Dipole Moment	1.16 D	[5]
Vapor Pressure	$\log_{10}(P) = 4.12138 - (1194.642 / (T - 46.015))$ (P in bar, T in Kelvin)	[3]

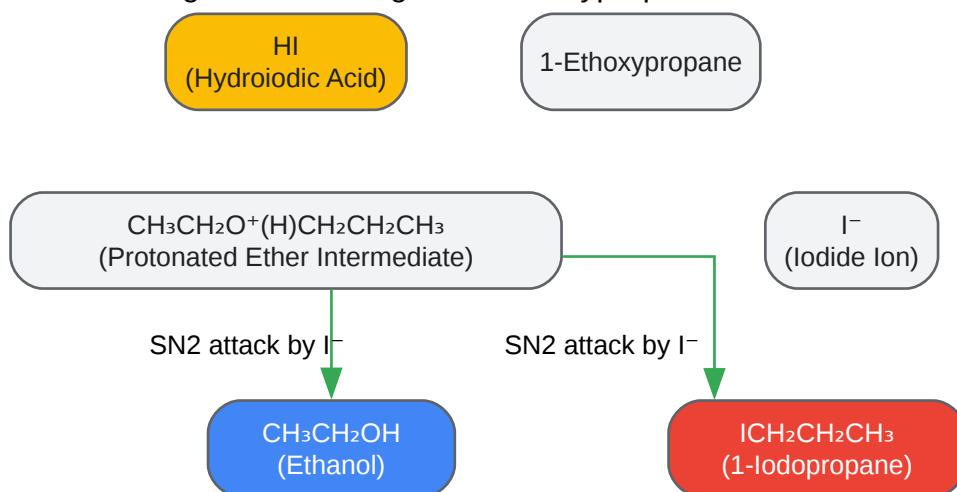
Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the identification and purity assessment of 1-ethoxypropane. The expected characteristics for major analytical techniques are outlined below.

Table 2: Summary of Spectroscopic Data for 1-Ethoxypropane

Technique	Expected Peaks / Characteristics
¹ H NMR	The proton NMR spectrum is expected to show four distinct signals corresponding to the different chemical environments of the protons. Protons on carbons adjacent to the ether oxygen will be shifted downfield. Spin-spin splitting will follow the n+1 rule.
¹³ C NMR	The carbon NMR spectrum will display distinct peaks for the carbon atoms, with those bonded to the oxygen atom appearing at a lower field.
Infrared (IR) Spectroscopy	The IR spectrum is characterized by a prominent C-O stretching absorption in the range of 1060-1150 cm ⁻¹ . Strong C-H stretching bands will be observed in the 2800-3000 cm ⁻¹ region. The absence of a broad O-H stretch around 3200-3600 cm ⁻¹ confirms the absence of alcohol impurities.
Mass Spectrometry (MS)	The electron ionization (EI) mass spectrum will show the molecular ion peak (M ⁺) at m/z = 88. Common fragmentation patterns for ethers include alpha-cleavage, resulting in characteristic fragment ions.

Chemical Properties and Reactivity


As an ether, 1-ethoxypropane is relatively unreactive compared to other functional groups. However, it undergoes specific reactions characteristic of its class.

- Ether Cleavage:** Ethers can be cleaved by strong acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr). The reaction proceeds via a nucleophilic substitution mechanism. The reaction of 1-ethoxypropane with HI will yield an alcohol and an alkyl halide.
- Peroxide Formation:** Like many ethers, 1-ethoxypropane can react slowly with atmospheric oxygen to form explosive peroxides. This is a significant safety concern, and old samples of

ethers should be handled with extreme caution.

- Lewis Base Activity: The oxygen atom in the ether linkage has lone pairs of electrons, allowing 1-ethoxypropane to act as a Lewis base and form complexes with Lewis acids.
- Flammability: 1-Ethoxypropane is a highly flammable liquid, with a low flash point.[1][4] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1]

Figure 1. Cleavage of 1-Ethoxypropane with HI

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the cleavage of 1-ethoxypropane by hydroiodic acid.

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is the most common and versatile method for preparing unsymmetrical ethers like 1-ethoxypropane. The reaction involves the $\text{S}_{\text{N}}2$ displacement of a halide from an alkyl halide by an alkoxide ion.[7][8] To synthesize 1-ethoxypropane, sodium propoxide can be reacted with an ethyl halide, or sodium ethoxide can be reacted with a propyl halide. The latter is generally preferred as it involves a primary alkyl halide which is less prone to elimination side reactions.[7]

Methodology:

- **Alkoxide Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces sodium ethoxide ($\text{CH}_3\text{CH}_2\text{ONa}$) and hydrogen gas. Allow the reaction to proceed until all the sodium has reacted.
- **Nucleophilic Substitution:** Cool the sodium ethoxide solution in an ice bath. Slowly add 1-bromopropane (or 1-iodopropane) to the solution with continuous stirring.
- **Reflux:** After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
- **Workup and Purification:**
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a separatory funnel containing water to dissolve the sodium bromide byproduct.
 - Extract the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether).
 - Combine the organic layers and wash with a saturated sodium chloride solution (brine).
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
 - Filter to remove the drying agent.
 - Remove the solvent using a rotary evaporator.
- **Distillation:** Purify the crude 1-ethoxypropane by fractional distillation, collecting the fraction that boils at approximately 55-62°C.

Figure 2. Williamson Synthesis of 1-Ethoxypropane

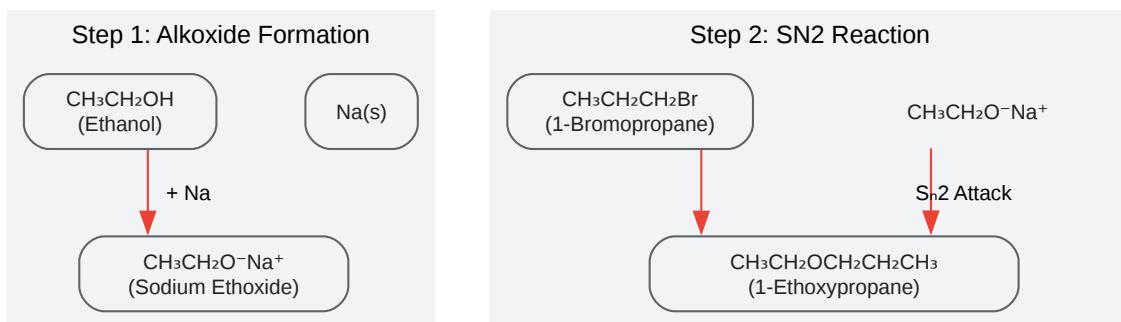
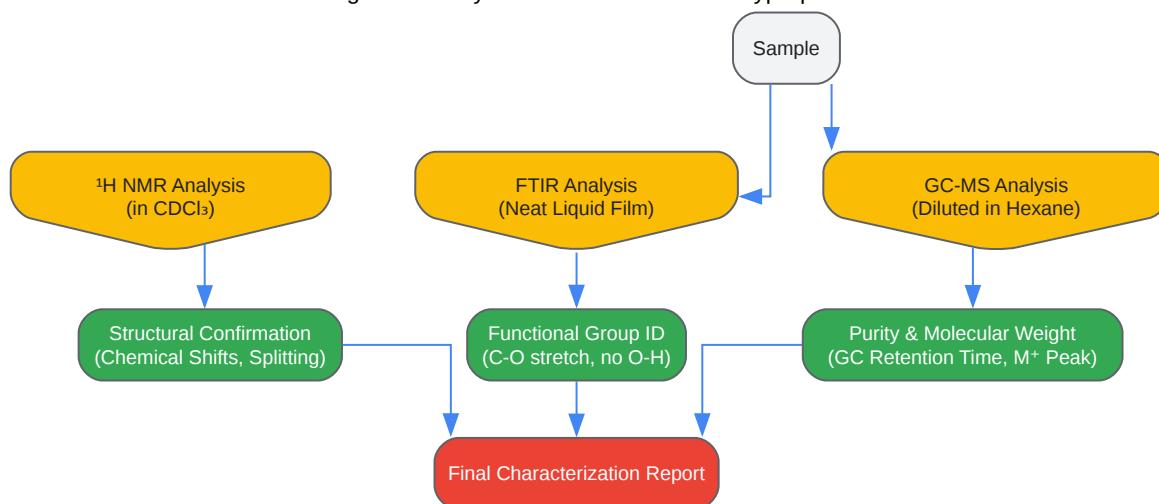



Figure 3. Analytical Workflow for 1-Ethoxypropane

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl propyl ether | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Ethoxypropane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Propane, 1-ethoxy- [webbook.nist.gov]
- 4. CAS # 628-32-0, Ethyl propyl ether, 1-Ethoxypropane, Ethyl n-propyl ether, Ethyl propyl ether, Propyl ethyl ether - chemBlink [chemblink.com]
- 5. 1-ethoxypropane [stenutz.eu]
- 6. 628-32-0 CAS MSDS (ETHYL N-PROPYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of 1-Ethoxypropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330382#physical-and-chemical-properties-of-1-ethoxypropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com